(2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone
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Overview
Description
(2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone: is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a morpholin-4-ylmethanone group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-methylthio-4-chloropyrimidine.
Substitution Reactions: The methylsulfanyl group is introduced at the 2-position of the pyrimidine ring through nucleophilic substitution reactions.
Morpholin-4-ylmethanone Introduction: The morpholin-4-ylmethanone group is introduced via a condensation reaction with morpholine and a suitable carbonyl compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone: undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
(2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone: has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and antimicrobial agent.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
(2-Methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone: can be compared with other similar compounds:
(4-Chloro-2-methylsulfanylpyrimidin-5-yl)boronic acid: This compound features a boronic acid group instead of the morpholin-4-ylmethanone group, which affects its reactivity and applications.
3-Methyl-1-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-pyrazol-5-ol:
Conclusion
This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a range of chemical reactions and interact with biological targets, making it a valuable subject of study in medicinal chemistry, biology, and materials science.
Properties
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-16-10-11-6-8(7-12-10)9(14)13-2-4-15-5-3-13/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPGPCTWFFUCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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